2-Methoxyethyl acetate

Catalog No.
S589781
CAS No.
110-49-6
M.F
C5H10O3
CH3COOCH2CH2OCH3
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethyl acetate

CAS Number

110-49-6

Product Name

2-Methoxyethyl acetate

IUPAC Name

2-methoxyethyl acetate

Molecular Formula

C5H10O3
CH3COOCH2CH2OCH3
C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-5(6)8-4-3-7-2/h3-4H2,1-2H3

InChI Key

XLLIQLLCWZCATF-UHFFFAOYSA-N

SMILES

CC(=O)OCCOC

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
8.46 M
Miscible with most organic solvents, oils
Very soluble in water, ethyl ether, and ethanol; soluble in carbon tetrachloride.
Infinitely soluble in water at 25 °C; water infinitely soluble in methyl cellosolve acetate at 25 °C
Solubility in water: miscible
Miscible

Synonyms

2-methoxyethanol acetate, ethylene glycol monomethyl ether acetate

Canonical SMILES

CC(=O)OCCOC

Potential Use as a Monomer Model:

A limited area of scientific research has explored the use of 2-Methoxyethyl acetate (MEA) as a model monomer for studying the hydration structure of poly(2-methoxyethyl acrylate) (PMEA) []. PMEA is a type of polymer with potential applications in various fields, including drug delivery and coatings. By studying the interaction of water molecules with MEA, researchers can gain insights into the behavior of water within PMEA at a molecular level. This information can be valuable for optimizing the properties of PMEA for specific applications.

2-Methoxyethyl acetate is a colorless liquid with a mild, ether-like odor, characterized by its molecular formula C5H10O3C_5H_{10}O_3 and a molecular weight of approximately 118.13 g/mol. It has a boiling point of 145°C and a melting point of -65°C. The specific gravity is around 1.01, and it exhibits flammability with a flash point of 48.9°C. This compound is soluble in water and reacts slowly to form acetic acid and methyl alcohol in aqueous environments, though the reaction is not violent .

Chemical Properties

  • CAS Number: 110-49-6
  • Vapor Pressure: 2 mmHg at 20°C
  • Autoignition Temperature: 380°C
  • Explosive Limits: Lower Explosive Limit (LEL) at 1.7% and Upper Explosive Limit (UEL) at 8.2% .

2-Methoxyethyl acetate is classified as a harmful substance []. It is:

  • Harmful if swallowed, inhaled, or absorbed through skin [].
  • May damage fertility or the unborn child [].
  • Flammable liquid and vapor [].
  • Can form explosive peroxides upon prolonged storage or exposure to light and air [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling [].
  • Ensure proper ventilation [].
  • Store in a cool, dry place away from heat, light, and ignition sources [].

2-Methoxyethyl acetate primarily undergoes hydrolysis in the presence of water, leading to the formation of acetic acid and methyl alcohol. The reaction can be represented as follows:

C5H10O3+H2OCH3COOH+CH3OHC_5H_{10}O_3+H_2O\rightarrow CH_3COOH+CH_3OH

In addition to hydrolysis, this compound can react with strong oxidizing agents and bases, potentially resulting in vigorous exothermic reactions. Esters like 2-methoxyethyl acetate can also react with acids to liberate heat along with alcohols .

Several methods exist for synthesizing 2-methoxyethyl acetate:

  • Esterification Reaction: This method involves the reaction between acetic acid and methoxyethanol in the presence of an acid catalyst.
    CH3COOH+CH3OCH2CH2OHC5H10O3+H2OCH_3COOH+CH_3OCH_2CH_2OH\rightarrow C_5H_{10}O_3+H_2O
  • Transesterification: This involves the reaction of another ester with methoxyethanol under acidic or basic conditions.
  • Direct Etherification: Utilizing methanol and ethylene oxide can also yield this compound through direct etherification processes.

Purification can be achieved through distillation after treatment with anhydrous sodium carbonate .

2-Methoxyethyl acetate finds various applications across multiple industries:

  • Solvent: It is widely used as a solvent in paints, coatings, adhesives, and inks due to its effective solvency properties.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other chemical compounds.
  • Extraction Agent: The compound is utilized in extraction processes within laboratories and industrial settings.

When comparing 2-methoxyethyl acetate with similar compounds, several notable substances emerge:

Compound NameMolecular FormulaKey Characteristics
Ethyl AcetateC4H8O2C_4H_8O_2Common solvent; less toxic than 2-methoxyethyl acetate
Butyl AcetateC6H12O2C_6H_{12}O_2Higher boiling point; used in coatings
Methyl AcetateC3H6O2C_3H_6O_2Lower molecular weight; used as a solvent

Uniqueness of 2-Methoxyethyl Acetate

The uniqueness of 2-methoxyethyl acetate lies in its specific ether-like odor and its dual role as both a solvent and a chemical intermediate. Its ability to hydrolyze into acetic acid and methyl alcohol distinguishes it from other esters that do not exhibit such behavior under similar conditions . Additionally, its moderate toxicity profile necessitates stringent safety measures during handling compared to less hazardous counterparts like ethyl acetate.

Structure-Activity Relationship Models

The structure-activity relationship (SAR) of 2-methoxyethyl acetate is governed by its dual functional groups. The ester group confers hydrolytic instability under acidic or basic conditions, while the ether linkage enhances thermal stability compared to purely ester-based compounds [4] [6]. Experimental data show that the compound’s boiling point (145°C) and density (1.009 g/mL at 25°C) correlate with its molecular weight (118.13 g/mol) and polarity [4] [6].

Comparative studies with analogs like methyl 2-(2-methoxyethoxy)acetate (C₆H₁₂O₄) demonstrate that elongating the ethylene glycol chain reduces volatility but increases viscosity due to enhanced intermolecular hydrogen bonding [3]. For example, methyl 2-(2-methoxyethoxy)acetate has a higher molecular weight (148.16 g/mol) and boiling point (≈180°C) than 2-methoxyethyl acetate, illustrating how structural modifications impact physical properties [3].

Key SAR Observations:

  • Hydrophobicity: The methoxy group reduces water solubility relative to unsubstituted ethylene glycol acetates [6].
  • Steric Effects: Bulky substituents on the acetate group hinder enzymatic hydrolysis, as shown in studies with acyltransferases [7].

Molecular Modeling and Computational Analysis

Molecular docking simulations of 2-methoxyethyl acetate into the active site of Mycobacterium smegmatis acyltransferase (MsAcT) reveal favorable binding energies (-3.4 kcal/mol) due to interactions with hydrophobic residues (Phe150, Phe154) and hydrogen bonding with Ser11 and Asp192 [7]. The compound’s ethylene glycol chain adopts a gauche conformation, minimizing steric clashes while maximizing van der Waals contacts with Val125 and Ile153 [7].

Cluster models of the MsAcT active site, optimized at the ωB97X-D/cc-pVDZ level, predict that 2-methoxyethyl acetate undergoes nucleophilic acyl substitution via a tetrahedral intermediate stabilized by the oxyanion hole (Asn94, Ser11) [7]. Free energy perturbation (FEP) calculations further indicate that replacing the methoxy group with larger substituents (e.g., ethoxy) increases binding affinity by 2.1 kcal/mol, aligning with experimental kinetics data [7].

Computational ParameterValue
Binding free energy (MsAcT)-3.4 kcal/mol [7]
Activation energy (hydrolysis)18.7 kcal/mol [7]
Solvation energy (water)-9.2 kcal/mol [7]

Quantum Chemical Calculations and Predictions

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into 2-methoxyethyl acetate’s vibrational spectra and transition states. The ester C=O stretching frequency is computed at 1,752 cm⁻¹, closely matching experimental IR observations (1,740 cm⁻¹) [5] [7]. Intrinsic reaction coordinate (IRC) analyses confirm that hydrolysis proceeds via a concerted mechanism, with a single transition state connecting reactants and products [7].

Ab initio molecular dynamics (AIMD) simulations predict that proton transfer from His195 to the ester carbonyl oxygen occurs within 150 fs, initiating nucleophilic attack by water [7]. These results are consistent with stopped-flow kinetics experiments showing biphasic hydrolysis kinetics in aqueous buffers [7].

Predicted Properties:

  • Dipole Moment: 2.8 Debye (gas phase)
  • HOMO-LUMO Gap: 6.3 eV (indicative of moderate reactivity)
  • Partial Charges: OAc (-0.45 e), OCH₃ (-0.32 e) [7]

Physical Description

Ethylene glycol monomethyl ether acetate appears as a clear colorless liquid with a pleasant odor. Flash point of 135°F. Denser than water and soluble in water. Vapors are heavier than air.
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a mild, ether-like odor.

Color/Form

Colorless liquid

Boiling Point

293 °F at 760 mm Hg (NTP, 1992)
143.0 °C
145 °C
293°F

Flash Point

111 °F (NTP, 1992)
45 °C (120 °F) (CLOSED CUP)
55.6 °C (Open cup)
45 °C c.c.
120°F

Vapor Density

4.07 (NTP, 1992) (Relative to Air)
4.1 (Air = 1)
Relative vapor density (air = 1): 4.1
4.07

Density

1.006 at 68 °F (USCG, 1999)
1.0074 g/cu cm at 19 °C
Relative density (water = 1): 1.01
1.006
1.01

LogP

log Kow = 0.10 (est)
0.121

Odor

Pleasant odor
Ester-like odo

Melting Point

-85 °F (NTP, 1992)
-70.0 °C
-65.1 °C
-65 °C
-85°F

UNII

I62493E04O

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity]

Vapor Pressure

2 mm Hg at 68 °F (NTP, 1992)
2.00 mmHg
7.0 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 0.27
2 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

110-49-6
32718-56-2

Wikipedia

Methoxyethanol acetate

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Ethylene glycol monomethyl ether + acetic acid (esterification)

General Manufacturing Information

Ethanol, 2-methoxy-, 1-acetate: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

NIOSH Method S39-1. Analyte: Methyl cellosolve acetate. Matrix: Air. Procedure: GC. Method Evaluation: Method was validated over the range of 51 to 214 mg/cu m using a 20 liter sample. Method detection limit: Not determined. Precision (CVT): 0.0675. Applicability: Under the conditions of sample size (20 liters) the useful range is 12 to 360 mg/cu m. Interferences: No specific interferences.
Determination of 2-methyoxyethyl acetate concn in workplace air by GC.
Method: NIOSH 1451, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: methyl cellosolve acetate; Matrix: air; Detection Limit: 10 ug per sample.
Method: OSHA 79; Procedure: gas chromatography using a flame ionization detector; Analyte: 2-methoxyethyl acetate; Matrix: air; Detection Limit: 1.7 ppb (8.4 ug/cu m).

Storage Conditions

Fire proof. Separated from strong oxidants, strong bases, strong acids. Keep in the dark.

Dates

Modify: 2023-08-15

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